3-Bromo-4-nitrobenzonitrile

Overview

Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, including compounds similar to 3-Bromo-4-nitrobenzonitrile, often involves halogenation and nitration reactions. For example, the synthesis of 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the generality of halodeboronation transformations in producing halogenated benzonitriles (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-4-nitrobenzonitrile has been extensively studied. For instance, the vibrational analysis of 4-chloro-3-nitrobenzonitrile provides insights into the harmonic and anharmonic vibrational frequencies, which are crucial for understanding the molecular structure and dynamics (Sert et al., 2013). Furthermore, the rotational spectra of nitrobenzonitriles reveal their large dipole moments, which are significant for their reactivity and interactions (Graneek et al., 2018).

Chemical Reactions and Properties

Halogenated benzonitriles, including 3-Bromo-4-nitrobenzonitrile, participate in a variety of chemical reactions. For example, the reaction between 3-Bromo-2-nitrobenzo[b]thiophene and amines showcases aromatic nucleophilic substitution with rearrangement, illustrating the reactivity of similar structures (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of halogenated benzonitriles, such as 3-Bromo-4-nitrobenzonitrile, are influenced by their molecular structure. Studies on similar compounds, like 4-Bromo-3-methylbenzonitrile, provide insights into electronic structure, vibrational properties, and thermodynamic characteristics, which are essential for understanding the behavior of these compounds in various conditions (Shajikumar & Raman, 2018).

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-nitrobenzonitrile are characterized by its reactivity, which is influenced by the presence of electron-withdrawing groups. Studies on related compounds, such as the bending properties in 4-halobenzonitrile crystals, shed light on the influence of halogen bonds on the chemical behavior and reactivity of these compounds (Veluthaparambath et al., 2022).

Scientific Research Applications

Aromatic Nucleophilic Substitution and Rearrangement

A study demonstrated a novel reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, leading to unexpected isomers. This has implications for the synthesis of 4-amino-3-nitrobenzo[b]thiophenes, indicating potential applications in chemical synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

MALDI Matrix Application

In the field of mass spectrometry, 4-hydroxy-3-nitrobenzonitrile has been identified as a general-purpose matrix for analyzing small organic, peptide, and protein molecules. It offers better performance for small molecules compared to commercial matrices (Gu, Ma, Zhao, Qiu, & Xu, 2021).

Isoxazole Synthesis

The 1,3-dipolar cycloaddition of 4-nitrobenzonitrile oxide with various dipolarophiles results in the formation of new isoxazoles, contributing to the field of organic synthesis and molecular design (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).

Ambient Mass Spectrometry Improvement

3-NBN, a derivative, has been shown to improve sensitivity and reduce chemical noise when used as a dopant in easy ambient sonic-spray ionization mass spectrometry. This suggests its potential in enhancing spray-based ambient MS techniques (Santos, Vendramini, Schwab, Eberlin, & de Morais, 2016).

Molecular Geometry and Vibrational Frequencies

A study revealed that 4-Bromo-3-methylbenzonitrile has a molecular geometry and vibrational frequencies similar to acetone, with its thermodynamic properties being predictable using computational methods. This is important for understanding molecular interactions and properties (Shajikumar & Raman, 2018).

Herbicide Degradation

Bromoxynil and its derivatives, like 3,5-dibromo-4-hydroxybenzonitrile, have been studied for their degradation under various anaerobic conditions. This research is significant for environmental toxicology and the study of herbicide breakdown (Knight, Berman, & Häggblom, 2003).

Safety And Hazards

3-Bromo-4-nitrobenzonitrile is considered hazardous. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

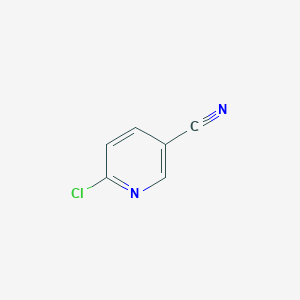

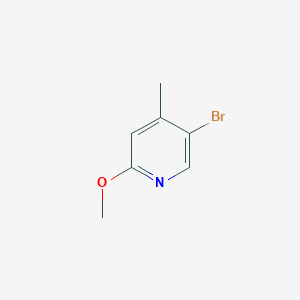

IUPAC Name |

3-bromo-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDBDEZITHKFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593535 | |

| Record name | 3-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-nitrobenzonitrile | |

CAS RN |

102000-73-7 | |

| Record name | 3-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)